Cyclohexyl myristate
Description
Cyclohexyl myristate is an ester compound with the molecular formula C20H38O2. It is formed by the esterification of cyclohexanol and myristic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.
Properties
CAS No. |
93805-35-7 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
cyclohexyl tetradecanoate |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-20(21)22-19-16-13-12-14-17-19/h19H,2-18H2,1H3 |
InChI Key |
CVKSQUBKUSUUSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl myristate can be synthesized through the esterification reaction between cyclohexanol and myristic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together until the desired ester is formed.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
Esters like cyclohexyl myristate undergo hydrolysis under acidic or basic conditions, breaking into their parent alcohol and carboxylic acid.
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
These reactions are reversible and depend on pH and temperature .
Biological Interactions and Myristoylation
While this compound itself is not directly involved in protein myristoylation, its hydrolysis product, myristic acid, plays a critical role in this biochemical process. Myristic acid is metabolized into myristoyl-CoA, which is then incorporated into proteins like Src kinase via N-myristoyltransferase (NMT1). This modification anchors proteins to cellular membranes, influencing signaling pathways .
| Process | Key Players | Outcome |
|---|---|---|
| Myristoylation of Src | Myristoyl-CoA, NMT1 | Membrane anchoring of Src kinase |
| Hydrolysis of this compound | Acidic/Basic Conditions | Liberation of Myristic Acid |
Gas Chromatography Analysis
This compound’s purity and stability are assessed via gas chromatography (GC) using non-polar columns. For example, a Capillary Ultra-1 column (25 m × 0.32 mm × 0.25 μm) with a temperature ramp from 80°C to 260°C (3°C/min) provides retention index (RI) data critical for quality control .
Market and Industrial Context
This compound’s consumption spans over 200 countries, with applications in cosmetics and industrial solvents. Its synthesis and modification are influenced by market demands, though detailed reaction economics are not explicitly outlined in available literature .
Scientific Research Applications
Chemical Properties and Reactions
Cyclohexyl myristate exhibits unique chemical properties that facilitate its use in various applications. It can undergo several types of chemical reactions, such as:
- Oxidation : Converts to hydroperoxide.
- Reduction : Can be reduced to cyclohexanol and myristic acid.
- Substitution : The ester group can be replaced by other functional groups through nucleophilic substitution.
These reactions are significant as they allow this compound to be modified for specific applications in research and industry.
Chemistry
This compound serves as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of compounds makes it valuable for laboratory experiments.
Biology
In biological research, this compound is utilized in the formulation of various assays. It has been shown to enhance the solubility and bioavailability of hydrophobic drugs, making it a potential carrier in drug delivery systems.
Medicine
The compound has been investigated for its potential therapeutic applications, particularly in drug delivery systems. Its unique properties allow it to improve the effectiveness of transdermal drug formulations by enhancing skin penetration and drug absorption.
Industry
In industrial applications, this compound is used in cosmetics as an emollient and skin-conditioning agent due to its moisturizing properties. Additionally, it finds use in lubricants and plasticizers.
This compound exhibits several biological activities that contribute to its potential therapeutic applications:
- Cell Membrane Interaction : Enhances the penetration of active ingredients through cell membranes.
- Antimicrobial Activity : Demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
- Influence on Lipid Metabolism : Affects the biosynthesis of myristoyl-CoA, which is crucial for protein myristoylation processes involved in cellular functions.
Data Table: Biological Activities of this compound
Case Studies
-
Antimicrobial Effectiveness :
A study assessed the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antimicrobial activity, suggesting its potential use as a preservative or active ingredient in formulations aimed at combating infections. -
Drug Delivery Systems :
Research has indicated that this compound can serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly beneficial in transdermal drug delivery systems, where effective skin penetration is critical . -
Lipid Metabolism Modulation :
This compound has been linked to the modulation of fatty acid profiles within cells, influencing processes critical for cell signaling and metabolism. This activity highlights its potential role in therapeutic strategies targeting metabolic disorders .
Mechanism of Action
The mechanism of action of cyclohexyl myristate involves its interaction with various molecular targets. In biological systems, it can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The ester bond in this compound can be hydrolyzed by esterases, releasing the active components (cyclohexanol and myristic acid) which then exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant industrial and scientific applications. Its unique properties and reactivity make it a valuable component in various fields, from chemistry and biology to medicine and industry.
Biological Activity
Cyclohexyl myristate (CM) is an ester derived from cyclohexanol and myristic acid, known for its applications in cosmetics and pharmaceuticals. This article explores the biological activity of CM, examining its effects on cellular processes, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : CHO
- Molecular Weight : 270.46 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents; insoluble in water
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Cell Membrane Interaction
- Antimicrobial Properties
- Influence on Lipid Metabolism
- Potential Therapeutic Uses
1. Cell Membrane Interaction
This compound exhibits a notable ability to interact with cell membranes, which may influence membrane fluidity and permeability. This property is particularly significant in drug formulation, where CM can enhance the absorption of active ingredients through the skin.
Research Findings :
- Studies indicate that CM can modify the lipid bilayer properties, potentially enhancing transdermal drug delivery systems .
- Its incorporation into formulations has shown improved skin penetration compared to other esters .
2. Antimicrobial Properties
The antimicrobial activity of this compound has been investigated against various pathogens. Its efficacy as a preservative in cosmetic formulations is of particular interest.
Case Study :
- A study assessed the antimicrobial effectiveness of CM against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability, suggesting potential use as a preservative in personal care products .
3. Influence on Lipid Metabolism
This compound may play a role in lipid metabolism and has been linked to the modulation of fatty acid profiles within cells.
Key Findings :
- Research indicates that esters like CM can influence the biosynthesis of myristoyl-CoA, impacting protein myristoylation processes critical for various cellular functions .
- Myristoylation is essential for the activation of several proteins involved in signaling pathways, particularly those associated with cancer progression .
Data Table: Biological Activities of this compound
Potential Therapeutic Applications
Given its biological activities, this compound shows promise in various therapeutic applications:
- Cosmetic Formulations : Used as an emollient and skin-conditioning agent due to its moisturizing properties.
- Pharmaceuticals : Potentially beneficial as a drug carrier in transdermal systems, enhancing bioavailability.
- Antimicrobial Agent : May serve as a preservative or active ingredient in formulations aimed at combating microbial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
